
2-(1-Methylcyclopropyl)ethanol
Descripción general
Descripción
2-(1-Methylcyclopropyl)ethanol is a chemical compound with the molecular formula C6H12O . It has a molecular weight of 100.16 g/mol.
Molecular Structure Analysis
The molecular structure of 2-(1-Methylcyclopropyl)ethanol consists of a cyclopropyl group (a three-carbon ring) with a methyl group (CH3) attached to one of the carbons. An ethyl group (CH2CH2OH) is attached to the same carbon .Aplicaciones Científicas De Investigación
Chemical Synthesis of Cyclobutane-Containing Natural Products
Cyclobutanes are widely distributed in natural products, exhibiting intricate structural frameworks and diverse pharmaceutical activities. The [2 + 2] cycloaddition stands out as the primary and most commonly used method for synthesizing cyclobutanes. Over the past decade, researchers have harnessed this powerful reaction to create cyclobutane-containing natural products. By employing various reaction mechanisms, they’ve successfully synthesized compounds with potential medicinal value .
Medicinal Chemistry and Drug Design
The cyclobutane subunit plays a crucial role in drug development. Notably, Pfizer’s medication Xeljanz —used to treat rheumatoid arthritis—contains a cyclobutane motif. Abrocitinib, an FDA-approved sulphonamide derivative, replaced the piperidine structure in Xeljanz with a 1,3-disubstituted cyclobutane. This modification increased selectivity by 28 times toward the JAK1 receptor, demonstrating the importance of cyclobutane in drug design .
Organic Synthesis and Functional Group Manipulation
Cyclobutane motifs serve as essential synthetic building blocks. Incorporating cyclobutane structures into pharmaceuticals enhances clinical efficacy and improves ADMET properties. Researchers have explored diverse synthetic routes to access these valuable building blocks, including the [2 + 2] cycloaddition. These efforts contribute to the development of novel drug candidates and therapeutic agents .
Dibromocyclopropanation Reactions
2-(1-Methylcyclopropyl)ethanol can participate in dibromocyclopropanation reactions. These reactions involve the addition of bromine atoms across the cyclopropane ring, leading to functionalized cyclopropanes. Researchers have investigated the stereochemistry and regioselectivity of these reactions, providing insights into their synthetic utility .
Biological Evolution and Natural Product Biosynthesis
Cyclobutane-containing secondary metabolites are biosynthesized by various organisms, from land plants to marine life forms. This distribution underscores the biological significance of cyclobutane motifs. Understanding their role in natural product biosynthesis sheds light on evolutionary processes and potential applications in drug discovery .
Mecanismo De Acción
Target of Action
It is known that ethanol, a similar compound, interacts with several targets including gaba, glycine, and nmda receptors
Mode of Action
Ethanol, a structurally similar compound, is known to interact with its targets in several ways, including altering their membranes, ion channels, enzymes, and receptors
Biochemical Pathways
Ethanol, a related compound, is known to be involved in various biochemical pathways, including its conversion into acetyl-CoA, a central precursor for many biochemicals
Pharmacokinetics
Ethanol, a similar compound, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It is metabolized by alcohol dehydrogenase (ADH) and the cytochrome P450 (CYP) 2E1 enzyme These properties greatly influence the bioavailability of ethanol
Action Environment
It is known that the pharmacokinetics of ethanol, a similar compound, can be influenced by a combination of genetic and environmental factors
Propiedades
IUPAC Name |
2-(1-methylcyclopropyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2-3-6)4-5-7/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVDMIVJLUCMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312165 | |
| Record name | 2-(1-methylcyclopropyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylcyclopropyl)ethanol | |
CAS RN |
19687-04-8 | |
| Record name | 19687-04-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1-methylcyclopropyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methylcyclopropyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Methylcyclopropaneethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5XBA26MCR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Hydroxy(4-methylphenyl)methyl]phenylboronic acid](/img/structure/B3060128.png)

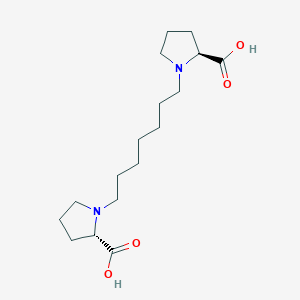
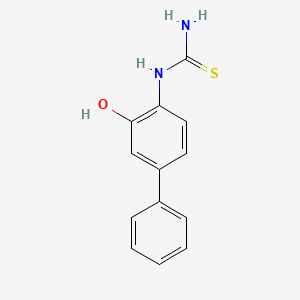
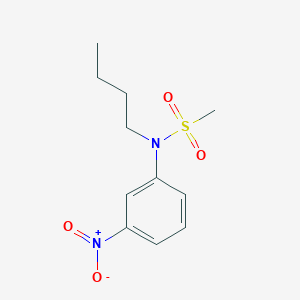

![7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B3060141.png)
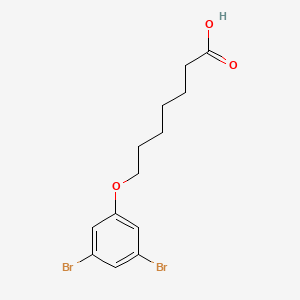
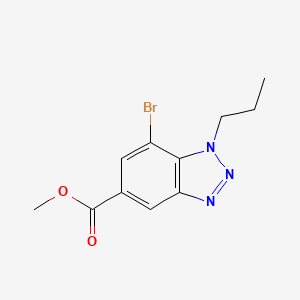

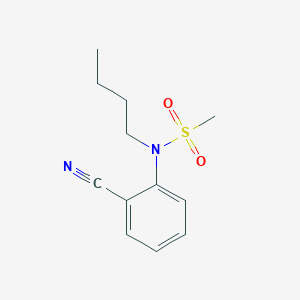
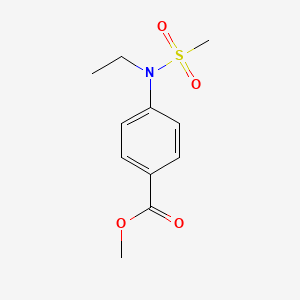
![3-Amino-6-(trifluoromethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B3060148.png)
